molecular formula C7H9N5O B032946 6-Ethylguanine CAS No. 51866-19-4

6-Ethylguanine

Cat. No. B032946
CAS RN: 51866-19-4
M. Wt: 179.18 g/mol
InChI Key: SFXXRVSPZSOREJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Ethylguanine can be synthesized through the reaction of ethylene oxide (EO) with DNA, leading to the formation of ethylation products such as O6-hydroxyethylguanine and N7-hydroxyethylguanine. This synthesis involves the reaction of mono-sodium glycolate with 6-chloroguanine to produce the crystalline product, characterized by various analytical techniques (Ashby et al., 1982).

Molecular Structure Analysis

The molecular structure of 6-ethylguanine and its analogs has been studied through X-ray crystallography, revealing the effects of alkylation lesions on DNA. One study focused on the consequence of O6-ethylguanine incorporation into DNA, showing that it can adopt different configurations, affecting the DNA's interaction with cellular mechanisms (Sriram et al., 1993).

Chemical Reactions and Properties

6-Ethylguanine's chemical reactions primarily involve its formation through ethylation and its role in the DNA damage response. The presence of 6-ethylguanine in DNA is a marker for exposure to ethylating agents and can influence DNA repair mechanisms, such as the repair of O6-ethylguanine by specific enzymes (Graves et al., 1989).

Physical Properties Analysis

The physical properties of 6-ethylguanine, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in biological systems. However, detailed studies focusing exclusively on the physical properties of 6-ethylguanine in isolation were not identified in the research literature provided.

Chemical Properties Analysis

6-Ethylguanine's chemical properties, including its reactivity and interactions with DNA polymerases and repair enzymes, are crucial for its biological effects. The compound's incorporation into DNA affects the DNA's structure and stability, influencing enzymatic activities related to DNA replication and repair processes (Sriram et al., 1993).

Future Directions

There is a large body of experimental data suggesting that O6-alkylguanine DNA adducts, including O6-ethylguanine adducts, are effectively removed through the DNA repair enzyme O6-methylguanine methyltransferase (MGMT) . This lays the groundwork for subsequent translational studies, with implications for future epigenetic editing-based clinical applications .

properties

IUPAC Name

6-ethoxy-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXXRVSPZSOREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199829
Record name 6-Ethylguanine
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Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Ethylguanine

CAS RN

51866-19-4
Record name 6-Ethoxy-9H-purin-2-amine
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Record name 6-Ethylguanine
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Record name 6-Ethylguanine
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Record name 6-ETHYLGUANINE
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Synthesis routes and methods I

Procedure details

Sodium (0.5 g, 22 mmol) was added to anhydrous ethanol (50 ml) under nitrogen. When all of the sodium had reacted, 2-amino-6-chloropurine (750 mg, 4.42 mmol) was added. The reaction was refluxed for 3 h. After cooling, the reaction mixture was neutralised with glacial acetic acid and the solvent was removed. Recrystallisation from water gave the product as a white solid (548 mg, 69%), m.p.>230° C.; (Found: C, 46.76; H, 4.97; N, 39.09. Calc. for C7H9N5O: C, 46.92; H, 5.06; N, 39.09%); νmax (cm−1) 3505, 3484, 3432, 3324, 3191, 3110, 2984, 2901, 2705, 2544 (NH, C—H, NH2); δH (200 MHz, d6-DMSO) 7.808 (1H, s, C(8)H), 6.224 (2H, s, NH2), 4.437 (2H, q, J=7.1 Hz, OCH2), 1.353 (3H, t, J=7.1 Hz. CH2CH3); m/z 179 (M+, 100%), 169 (19), 164 (35), 151 ([MH—Et]+, 36%), 135 ([MH—OEt]+, 43%), 131 (38), 119 (34), 109 (54), 81 (41), 69 (39), 60 (21), 55 (31), 41 (48),
Quantity
0.5 g
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reactant
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50 mL
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750 mg
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0 (± 1) mol
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Yield
69%

Synthesis routes and methods II

Procedure details

Sodium (0.68 g, 29.5 mmol, Aldrich lot #9621CL) was added in portions to anhydrous ethanol (50 mL). Upon complete dissolution 2-amino-6-chloropurine (1 g, 5.9 mmol Sigma lot #69F4064) was added and the reaction heated at reflux for 96 hours. The reaction was cooled, diluted with 20 mL water, and neutralized with 1N HCl. The solvents were evaporated and the residue slurried in 100 mL water. The product was filtered off and air dried to give 0.95 g (5.3 mmol; 89.9%); mp=252-°253° C.
Quantity
0.68 g
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reactant
Reaction Step One
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50 mL
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Reaction Step One
Quantity
1 g
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reactant
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0 (± 1) mol
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20 mL
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